HT-2 Toxin-13C2,D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

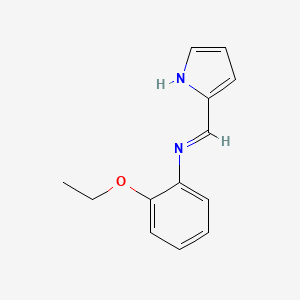

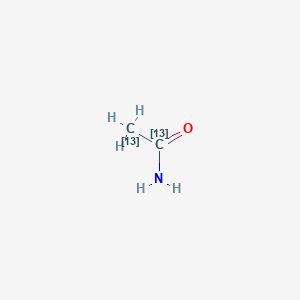

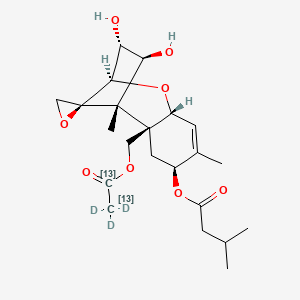

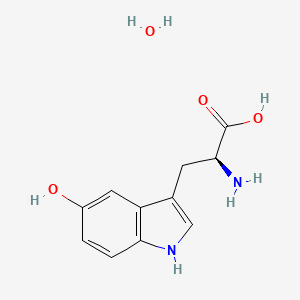

HT-2 Toxin-13C2,D3 is a chemically modified version of HT-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium fungi. This compound is often used in scientific research due to its stable isotopic labeling, which aids in the study of mycotoxin metabolism and toxicology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HT-2 Toxin-13C2,D3 involves the incorporation of carbon-13 and deuterium isotopes into the HT-2 toxin molecule. This process typically requires advanced organic synthesis techniques, including the use of labeled precursors and specific reaction conditions to ensure the correct incorporation of isotopes .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. it can be produced in small quantities using biotransformation and chemical synthesis methods. These methods involve the use of Fusarium cultures to produce the parent HT-2 toxin, followed by chemical modification to introduce the isotopic labels .

Analyse Chemischer Reaktionen

Types of Reactions: HT-2 Toxin-13C2,D3 undergoes various chemical reactions, including glucosylation, hydrolysis, and oxidation. These reactions are essential for studying the compound’s stability and behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include glucosyl donors for glucosylation, acids and bases for hydrolysis, and oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice being critical factors .

Major Products Formed: The major products formed from the reactions of this compound include glucosides, hydrolysis products, and oxidized derivatives. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to determine their structure and properties .

Wissenschaftliche Forschungsanwendungen

HT-2 Toxin-13C2,D3 is widely used in scientific research, particularly in the fields of chemistry, biology, and toxicology. Its stable isotopic labeling makes it an invaluable tool for studying the metabolism and toxicokinetics of mycotoxins in various organisms. Additionally, it is used to investigate the mechanisms of mycotoxin-induced toxicity and to develop analytical methods for detecting mycotoxins in food and feed .

Wirkmechanismus

The mechanism of action of HT-2 Toxin-13C2,D3 involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to cell death and tissue damage, particularly in rapidly dividing cells. The compound also induces oxidative stress and inflammation, contributing to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

HT-2 Toxin-13C2,D3 is similar to other type A trichothecenes, such as T-2 toxin, neosolaniol, T-2 triol, and T-2 tetraol. its stable isotopic labeling distinguishes it from these compounds, making it particularly useful for research purposes. The isotopic labels allow for precise tracking and quantification in metabolic studies, providing insights into the behavior and effects of mycotoxins in biological systems .

Conclusion

This compound is a valuable compound in scientific research, offering unique advantages due to its stable isotopic labeling. Its synthesis, chemical reactions, and applications in various fields highlight its importance in advancing our understanding of mycotoxin metabolism and toxicity.

Eigenschaften

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethyl-2-[(2,2,2-trideuterioacetyl)oxymethyl]spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i4+1D3,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLMTPXERFKEN-DXOBKWOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)OC[C@]12C[C@@H](C(=C[C@H]1O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)O)O)C)OC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

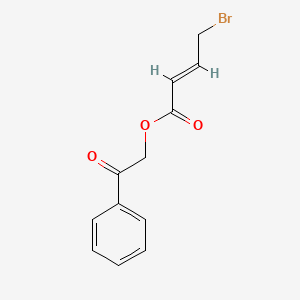

![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)